molecular formula C15H18O2 B14645856 2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane CAS No. 55328-99-9

2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane

Cat. No.: B14645856
CAS No.: 55328-99-9
M. Wt: 230.30 g/mol
InChI Key: CGPJAGILPZJQRK-UHFFFAOYSA-N
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Description

2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene derivative linked to an oxirane (epoxide) group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one, which is then subjected to a Wittig–Horner reaction to introduce the desired substituents . This is followed by a highly stereoselective hydrogenation to form the endo derivative . The final step involves acylation with an appropriate reagent to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like peracids.

    Reduction: Reduction reactions can target the naphthalene moiety, converting it to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Peracids, such as m-chloroperbenzoic acid (mCPBA), are commonly used.

Properties

CAS No.

55328-99-9

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyloxymethyl)oxirane

InChI

InChI=1S/C15H18O2/c1-2-13-10-4-6-11(7-5-10)15(13)14(3-1)17-9-12-8-16-12/h1-3,10-12H,4-9H2

InChI Key

CGPJAGILPZJQRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C2C(=CC=C3)OCC4CO4

Origin of Product

United States

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